molecular formula C13H12O4S B8405455 Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester

Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester

Cat. No. B8405455
M. Wt: 264.30 g/mol
InChI Key: JHYTWQVWWIKHOW-UHFFFAOYSA-N
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Patent
US07977372B2

Procedure details

A mixture of 4-formyl-3-nitro-benzoic acid methyl ester (14.1 g, 67.5 mmol), mercapto-acetic acid ethyl ester (8.17 mL, 74.2 mmol) and potassium carbonate (12.2 g, 87.7 mmol) in 100 mL of anhydrous DMF was heated at 50 degrees Celsius for about 6 hours. After cooling to rt, the mixture was poured into ice-water and the mixture was stirred for around 40 mins. The solid formed was collected, washed with water and dried to give benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester-6-methyl ester as a pale solid (16.1 g, 90.4%). MS: calc'd 265 (MH+), exp 265 (MH+). 1H NMR (CDCl3, 400 MHz), 8.60 (s, 1H), 8.09 (s, 1H), 8.06 (d, 1H, J=8.8 Hz), 7.93 (d, 1H, J=8.8 Hz), 4.45 (q, 2H, J=6.8 Hz), 4.0 (s, 3H), 1.50 (t, 3H, J=7.2 Hz).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
8.17 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=O)=[C:6]([N+]([O-])=O)[CH:5]=1.[CH2:16]([O:18][C:19](=[O:22])[CH2:20][SH:21])[CH3:17].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[CH:10]=[C:20]([C:19]([O:18][CH2:16][CH3:17])=[O:22])[S:21][C:6]=2[CH:5]=1)=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C=O)[N+](=O)[O-])=O
Name
Quantity
8.17 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
12.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for around 40 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50 degrees Celsius for about 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(=O)C=1C=CC2=C(SC(=C2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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